1-Fluorosulfonyloxy-2-sulfamoylbenzene
Description
1-Fluorosulfonyloxy-2-sulfamoylbenzene is a fluorinated aromatic compound featuring two distinct functional groups: a fluorosulfonyloxy (-OSO₂F) group at position 1 and a sulfamoyl (-SO₂NH₂) group at position 2 on the benzene ring. These substituents confer unique chemical properties:
- Fluorosulfonyloxy: A strong electron-withdrawing group that enhances electrophilic reactivity and acts as a superior leaving group in substitution reactions.
- Sulfamoyl: A polar group capable of hydrogen bonding, influencing solubility and biological interactions.
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-sulfamoylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-3-1-2-4-6(5)14(8,9)10/h1-4H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJNKUZUHIWVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-2-sulfamoylbenzene typically involves the introduction of the fluorosulfonyl group into a benzene ring. One of the most efficient methods for producing sulfonyl fluorides, including 1-Fluorosulfonyloxy-2-sulfamoylbenzene, is through direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and operationally simple, enabling the efficient introduction of the fluorosulfonyl group into a wide range of complex molecules .
Chemical Reactions Analysis
1-Fluorosulfonyloxy-2-sulfamoylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-Fluorosulfonyloxy-2-sulfamoylbenzene has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
Drug Discovery: The compound is investigated for its potential use in the development of new pharmaceuticals.
Materials Science: It is used in the creation of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-2-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the development of chemical probes and pharmaceuticals .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between 1-Fluorosulfonyloxy-2-sulfamoylbenzene and related compounds:
Research Findings and Trends
Synthetic Utility : Fluorosulfonyloxy derivatives are prized in cross-coupling reactions, outperforming methylsulfonyl groups in leaving-group efficiency .
Pharmaceutical Potential: Sulfamoyl-containing analogs are prevalent in sulfonamide antibiotics, suggesting the target compound’s relevance in drug discovery .
Stability Challenges : Trifluoromethyl groups (e.g., ) enhance stability but reduce reactivity compared to fluorosulfonyloxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
